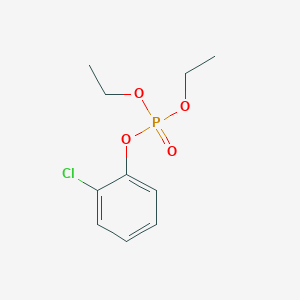
(2-chlorophenyl) diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chlorophenyl) diethyl phosphate is an organophosphorus compound characterized by the presence of a phosphoric acid esterified with o-chlorophenyl and diethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, o-chlorophenyl diethyl ester typically involves the esterification of phosphoric acid with o-chlorophenol and diethyl alcohol. The reaction can be catalyzed by acidic or basic catalysts, depending on the desired reaction conditions. Commonly, the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of phosphoric acid, o-chlorophenyl diethyl ester may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high-quality product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(2-chlorophenyl) diethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield phosphoric acid and the corresponding alcohols.
Substitution: The chlorine atom in the o-chlorophenyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts, water, and heat.
Substitution: Nucleophiles such as amines, thiols, and appropriate solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Phosphoric acid, o-chlorophenol, and diethyl alcohol.
Substitution: Substituted phosphoric acid esters.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
(2-chlorophenyl) diethyl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of phosphoric acid, o-chlorophenyl diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, phenyl diethyl ester
- Phosphoric acid, o-methylphenyl diethyl ester
- Phosphoric acid, p-chlorophenyl diethyl ester
Uniqueness
(2-chlorophenyl) diethyl phosphate is unique due to the presence of the o-chlorophenyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
16462-86-5 |
|---|---|
Fórmula molecular |
C10H14ClO4P |
Peso molecular |
264.64 g/mol |
Nombre IUPAC |
(2-chlorophenyl) diethyl phosphate |
InChI |
InChI=1S/C10H14ClO4P/c1-3-13-16(12,14-4-2)15-10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
Clave InChI |
APOXHPYVMRKTKO-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OC1=CC=CC=C1Cl |
SMILES canónico |
CCOP(=O)(OCC)OC1=CC=CC=C1Cl |
Key on ui other cas no. |
16462-86-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















